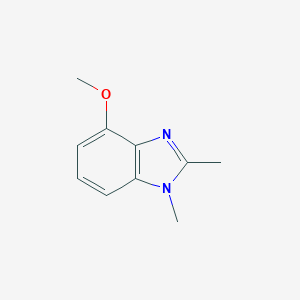

1,2-dimethyl-4-methoxy-1H-benzimidazole

Description

Properties

IUPAC Name |

4-methoxy-1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-11-10-8(12(7)2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCKINKAAZRIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dimethyl-4-methoxy-1H-benzimidazole can be synthesized through the condensation of ortho-phenylenediamine with appropriate methylating agents such as iodomethane . The reaction typically involves the following steps:

Formation of the Intermediate: Ortho-phenylenediamine reacts with iodomethane in the presence of a base to form the intermediate.

Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Common industrial methods include continuous flow synthesis and batch reactors.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-4-methoxy-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of an acid catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1,2-dimethyl-4-methoxy-1H-benzimidazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzimidazole Derivatives

Key Differences and Implications

Physicochemical Properties

- Solubility and Stability: The 4-methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar methyl groups alone. However, esomeprazole’s sulfinyl group contributes to its hygroscopic and photosensitive nature, as noted in .

Biological Activity

1,2-Dimethyl-4-methoxy-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. This class of compounds is recognized for its extensive biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The unique substitution pattern of this compound enhances its lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁N₃O

- Molecular Weight : 165.20 g/mol

- CAS Number : 177477-61-1

This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit the activity of enzymes and receptors involved in various cellular processes. For instance, it can disrupt microbial enzyme functions, leading to antimicrobial effects.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Streptococcus faecalis | 8 μg/mL |

| Methicillin-resistant Staphylococcus aureus | 4 μg/mL |

These findings suggest that the compound could serve as a potential therapeutic agent against resistant bacterial strains .

Antifungal Activity

The antifungal properties of this compound have also been evaluated. It exhibited moderate activity against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 μg/mL |

| Aspergillus niger | 64 μg/mL |

These results indicate that while this compound shows promise as an antifungal agent, further optimization may be necessary to enhance its efficacy .

Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole derivatives, including this compound. In particular:

- The compound was tested against the MDA-MB-231 breast cancer cell line and demonstrated significant antiproliferative activity.

- The IC₅₀ values for various derivatives were reported, with some showing promising results in inhibiting cancer cell proliferation.

For example, a related benzimidazole derivative exhibited an IC₅₀ value of 16.38 μM against MDA-MB-231 cells .

Study on Antiproliferative Effects

A recent study synthesized and evaluated a series of N-substituted benzimidazole derivatives for their antiproliferative effects on cancer cell lines. Among these compounds, one derivative showed an IC₅₀ value of approximately 16.38 μM against MDA-MB-231 cells. This study highlighted the importance of structural modifications in enhancing the biological activity of benzimidazoles .

Investigation into Anticancer Mechanisms

Another research effort focused on understanding the mechanisms by which benzimidazole derivatives induce apoptosis in cancer cells. The study utilized flow cytometry to assess caspase activation and gene expression analysis to evaluate apoptotic pathways. Results indicated that certain derivatives could effectively trigger apoptosis in both imatinib-sensitive and resistant chronic myeloid leukemia (CML) cells .

Q & A

Basic: What are the optimized synthetic routes for 1,2-dimethyl-4-methoxy-1H-benzimidazole, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically begins with o-phenylenediamine derivatives. For example, 1H-benzimidazole-2-thiol intermediates are synthesized by reacting o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol . Subsequent steps involve hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aldehydes/ketones. Methoxy and methyl substituents are introduced via nucleophilic substitution or alkylation. Key intermediates are characterized using:

- IR spectroscopy : S-H (2634 cm⁻¹) and N-H (3395 cm⁻¹) stretches confirm functional groups .

- ¹H/¹³C NMR : Singlets at δ 12.31 (S-H) and δ 10.93 (N-H) in intermediates; aromatic carbons appear at δ 115–151 .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weights .

- Elemental analysis : Deviations ≤ ±0.4% from theoretical values ensure purity .

Advanced: How do density-functional theory (DFT) calculations aid in predicting the electronic properties of this compound?

Methodological Answer:

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling electronic properties . Key applications include:

- HOMO-LUMO analysis : Predicts charge-transfer behavior and reactivity. Methoxy groups lower LUMO energy, enhancing electrophilicity .

- Solvatochromic studies : Correlate solvent polarity with UV-Vis spectral shifts (e.g., λmax variations in polar vs. nonpolar solvents) .

- Geometric optimization : Validates bond lengths/angles against crystallographic data (e.g., benzimidazole ring planarity) .

Validation involves comparing computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer:

A multi-technique approach is critical:

- ¹H NMR : Methyl groups appear as singlets (δ 2.5–3.0), while methoxy protons resonate at δ 3.7–3.8. Aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : Methoxy carbons at δ 55–60; benzimidazole C2 (N=C-N) at δ 150–155 .

- IR spectroscopy : Absence of S-H (2634 cm⁻¹) confirms intermediate conversion; C-O (methoxy) stretches at 1250–1050 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₀H₁₁N₃O for methoxy derivatives) .

Advanced: What strategies resolve discrepancies in NMR spectral data when synthesizing substituted benzimidazoles?

Methodological Answer:

Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable temperature (VT) NMR : Identifies dynamic processes (e.g., ring inversion) by observing coalescence of split peaks at elevated temperatures .

- Deuterated solvent screening : Polar solvents (DMSO-d₆) stabilize specific tautomers, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; HSQC correlates ¹H-¹³C couplings for ambiguous aromatic protons .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond connectivity, resolving ambiguities in NOESY/ROESY data .

Advanced: How do substituents on the benzimidazole core influence binding affinity in biological targets?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy groups : Enhance lipophilicity and π-stacking with aromatic residues (e.g., in kinase active sites) .

- Methyl groups : Improve metabolic stability by sterically blocking cytochrome P450 oxidation .

- Electron-withdrawing substituents : Increase hydrogen-bonding capacity with targets (e.g., antifungal activity via ergosterol biosynthesis inhibition) .

Methodological validation : - Molecular docking : AutoDock/Vina simulations predict binding poses (e.g., 9c derivative binding to α-glucosidase active site) .

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with Thr199 in COX-2) .

Basic: How can the purity of this compound be assessed post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% confirmed by single peak .

- Melting point analysis : Sharp melting range (e.g., 180–182°C) indicates homogeneity .

- TLC : Rf values compared to standards under UV254; single spot confirms absence of byproducts .

Advanced: What computational methods optimize reaction conditions for benzimidazole functionalization?

Methodological Answer:

- Reaction kinetics modeling : Arrhenius plots determine activation energies for alkylation/methoxylation .

- Solvent screening via COSMO-RS : Predicts solubility parameters to select ideal solvents (e.g., DMF for polar intermediates) .

- Transition state analysis (TSA) : Identifies rate-limiting steps (e.g., SN2 vs. SN1 pathways for methoxy introduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.